4-Fluoropiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

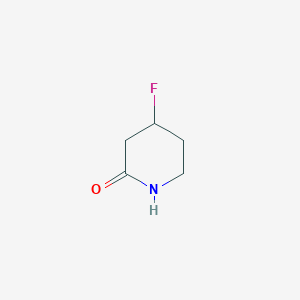

4-Fluoropiperidin-2-one is a fluorinated derivative of piperidinone, a six-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidin-2-one typically involves the fluorination of piperidinone. One common method is the reaction of piperidinone with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropiperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into 4-fluoropiperidine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 4-Fluoropiperidine.

Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

4-Fluoropiperidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of the target, resulting in the desired biological effect .

Comparison with Similar Compounds

Piperidin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-Chloropiperidin-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

4-Bromopiperidin-2-one:

Uniqueness: 4-Fluoropiperidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity, making it a valuable tool in various scientific and industrial applications .

Biological Activity

4-Fluoropiperidin-2-one is a fluorinated derivative of piperidinone, a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorine atom at the 4-position and a carbonyl group at the 2-position. This unique structure contributes to its interactions with various biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, including its role as a ligand for neurotransmitter receptors and its potential use in treating neurological disorders.

1. Neurotransmitter Receptor Interaction

Research has demonstrated that this compound acts as a selective antagonist for the serotonin receptor subtype h5-HT(2A). In one study, derivatives of this compound exhibited high affinity for h5-HT(2A) receptors, with some showing binding affinities as low as 0.06 nM, indicating significant potential for modulating serotonergic signaling pathways involved in mood regulation and psychosis .

2. Structure-Activity Relationships (SAR)

The SAR studies have highlighted that modifications to the piperidine ring can significantly impact biological activity. For instance, the introduction of fluorine enhances receptor binding affinity while also improving metabolic stability. The synthesis of various analogs has shown that substituents on the piperidine ring can lead to marked differences in potency against various targets .

| Compound | Binding Affinity (nM) | Activity |

|---|---|---|

| This compound | 0.06 | h5-HT(2A) antagonist |

| Analog A | 0.1 | h5-HT(2A) antagonist |

| Analog B | 0.5 | h5-HT(2A) antagonist |

Therapeutic Applications

The pharmacological profile of this compound suggests several therapeutic applications:

1. Treatment of Depression and Anxiety

Given its action on serotonin receptors, compounds like this compound may be useful in developing treatments for depression and anxiety disorders. The modulation of serotonergic pathways is a well-established mechanism for antidepressant activity.

2. Antipsychotic Potential

The ability to selectively antagonize h5-HT(2A) receptors positions this compound as a candidate for antipsychotic drug development, targeting symptoms associated with schizophrenia and other psychotic disorders.

Case Studies

Several case studies have documented the efficacy of piperidine derivatives in clinical settings:

Case Study 1: Efficacy in Depression

In a clinical trial involving patients with major depressive disorder, a related piperidine derivative showed significant improvements in depressive symptoms compared to placebo, supporting the hypothesis that serotonergic modulation can yield therapeutic benefits .

Case Study 2: Antipsychotic Effects

Another study evaluated the effects of a piperidine-based compound on patients with schizophrenia. Results indicated reduced psychotic symptoms and improved overall functioning, suggesting that targeting h5-HT(2A) receptors may be an effective strategy in managing schizophrenia .

Properties

IUPAC Name |

4-fluoropiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO/c6-4-1-2-7-5(8)3-4/h4H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUDIMCVOZNVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.